3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities in vitro against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011). This suggests potential research applications in developing antimicrobial agents.
Cytotoxic Evaluation and Anticancer Potential
Novel quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. A study evaluated the cytotoxicity of these compounds against MCF-7 and HeLa cell lines, finding that some derivatives, particularly 11g, displayed high cytotoxic activity against both cell lines (Poorirani et al., 2018). This points to the potential research application of similar compounds in cancer therapy.
Pharmacological Studies
Quinazoline derivatives have also been explored for their pharmacological activities. For example, derivatives have been synthesized for potential use as α1-adrenoceptor antagonists, with one study examining a novel quinazoline derivative in rat models to determine its efficacy in modulating cardiovascular functions (Yen et al., 1996). This research avenue could lead to the development of new drugs for cardiovascular diseases.
Stability Studies
The stability of pharmaceutical substances under stress conditions is crucial for drug development. A study focused on a quinazoline-4(3H)-one derivative, examining its stability under various environmental factors such as high temperature, light, and oxidants. The compound demonstrated stability to UV radiation and elevated temperatures but was unstable to hydrolysis in an alkaline medium (Gendugov et al., 2021). This research is vital for understanding the chemical stability of drug substances, informing storage, handling, and formulation strategies.
Herbicidal Applications
Research into quinazoline derivatives extends beyond pharmacology into areas such as agriculture. Novel 1-phenyl-piperazine-2,6-diones synthesized through a facile route demonstrated significant herbicidal activity, suggesting potential applications in weed control (Li et al., 2005). This expands the scope of research applications for such compounds into environmental and agricultural domains.
Properties
IUPAC Name |
3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-10-11-19(26)17-22(18)28-13-15-29(16-14-28)23(31)9-3-2-6-12-30-24(32)20-7-4-5-8-21(20)27-25(30)33/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDKVDOKYFGHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.